Atocalcitol

Übersicht

Beschreibung

Atocalcitol ist ein synthetisches Analogon von Vitamin D3, das speziell entwickelt wurde, um die biologischen Aktivitäten des natürlichen Hormons nachzuahmen und gleichzeitig seine Nebenwirkungen zu minimieren. Es wird vor allem zur Behandlung von Psoriasis und anderen Hauterkrankungen eingesetzt, da es die Zellproliferation und -differenzierung regulieren kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Atocalcitol umfasst mehrere Schlüsselschritte, beginnend mit L-Valin und Inhoffen-Lythgoe-Diol. Der Prozess umfasst eine modifizierte Julia-Olefinierungsreaktion von β-Oxybenzothiazol-2-yl-sulfon mit einem C/D-Ring-haltigen Aldehyd, um Dekagramme eines voll funktionalisierten C/D-Ring-Synthons zu erhalten. Die Horner-Wadsworth-Emmons-Reaktion zwischen dem C/D-Ring-Fragment und einem kommerziell erhältlichen Phosphonat vervollständigt das Kohlenstoffgerüst, das dann in einer Gramm-Maßstabs-Synthese zu this compound ausgearbeitet wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dabei werden Reaktionen mit hohen Ausbeuten und effiziente Reinigungsverfahren eingesetzt, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions

Atocalcitol undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Efficacy in Psoriasis Treatment

Atocalcitol has been extensively studied for its effectiveness in treating psoriasis vulgaris. Research indicates that it significantly reduces the severity of psoriasis symptoms, including erythema, infiltration, and desquamation.

- Clinical Studies : A multicenter study involving 304 patients demonstrated a median reduction in the Psoriasis Area Severity Index (PASI) score from 9.5 at baseline to 3.25 after 18 months of treatment with a daily application of 4 micrograms/g ointment (P < 0.0001) .

- Long-Term Safety : The long-term efficacy and safety profile of this compound have been positive, with no significant disturbances in calcium homeostasis reported during treatment .

| Study | Duration | Initial PASI | Final PASI | Key Findings |

|---|---|---|---|---|

| Study 1 | 18 months | 9.5 | 3.25 | Significant reduction in symptoms; good safety profile |

| Study 2 | 2 months | N/A | N/A | High compliance due to convenient application; low adverse events |

Combination Therapies

Recent studies have explored the use of this compound in combination with other therapies to enhance treatment outcomes.

- High-Concentration Formulations : A study on high-concentration tacalcitol ointment (20 μg/g) showed improved efficacy for patients previously treated with calcipotriol or maxacalcitol, indicating a preference among patients for once-daily applications .

Case Studies and Efficacy

This compound has also been investigated for its role in repigmenting vitiligo lesions.

- Case Report : An 11-year-old girl with vitiligo vulgaris showed complete repigmentation in areas treated with a combination of this compound ointment and sunlight exposure, suggesting its potential as an alternative therapy for pediatric patients .

Tolerability

This compound is generally well-tolerated among patients, with the most common side effects being localized skin irritation. In long-term studies, only a small percentage of patients discontinued treatment due to adverse effects .

Monitoring Parameters

Clinical trials have routinely monitored serum calcium levels and other biochemical markers to ensure patient safety during this compound therapy.

| Parameter | Baseline Levels | Post-Treatment Levels | Observations |

|---|---|---|---|

| Serum Calcium | Normal | Normal | No significant changes |

| Serum Parathyroid Hormone | Normal | Normal | Maintained throughout treatment |

Wirkmechanismus

Atocalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes, reducing excessive cell turnover in the epidermis. This interaction leads to the regulation of gene expression involved in cell proliferation and differentiation, ultimately resulting in the normalization of skin cell growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tacalcitol: Ein weiteres Vitamin-D3-Analogon, das zur Behandlung von Psoriasis eingesetzt wird.

Alfacalcidol: Ein synthetisches Analogon von Vitamin D3, das zur Behandlung von Erkrankungen eingesetzt wird, die durch Vitamin-D-Mangel verursacht werden.

Maxacalcitol: Ein Vitamin-D3-Analogon, das zur Behandlung von Psoriasis und anderen Hauterkrankungen eingesetzt wird.

Einzigartigkeit von Atocalcitol

This compound ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, die seine gewünschte biologische Aktivität verbessern und gleichzeitig Nebenwirkungen auf den Kalziumstoffwechsel minimieren. Dies macht es zu einer hochwirksamen und gut verträglichen Behandlungsoption für Psoriasis und andere Hauterkrankungen .

Biologische Aktivität

Atocalcitol, also known as tacalcitol, is a synthetic analog of vitamin D3 that has garnered attention for its biological activities, particularly in the context of dermatological conditions such as psoriasis and its potential effects on cancer biology. This article explores the compound's biological activity through various studies, case reports, and clinical trials.

This compound functions primarily by binding to the vitamin D receptor (VDR), influencing gene expression related to calcium homeostasis, immune modulation, and cellular differentiation. Its mechanism is pivotal in both dermatological and oncological contexts:

- Calcium Regulation : this compound promotes normal bone development and regulates calcium levels in the body, which is essential for maintaining bone health and preventing osteoporosis .

- Immune Modulation : The compound has been shown to affect T-helper cell populations, particularly Th17 cells, which are implicated in autoimmune responses and cancer progression. Studies indicate that this compound can enhance the expression of genes associated with Th17 differentiation in younger mice models .

Clinical Efficacy in Psoriasis

This compound has been extensively studied for its efficacy in treating psoriasis. The following table summarizes key findings from clinical studies regarding its effectiveness:

Case Studies

Several case studies highlight this compound's therapeutic potential beyond psoriasis:

- Acquired Perforating Collagenosis : A case involving a 65-year-old diabetic patient demonstrated complete remission of lesions after two months of topical this compound treatment, showcasing its efficacy in rare dermatological conditions .

- Vitiligo Treatment : An 11-year-old girl with vitiligo vulgaris showed significant repigmentation after using topical this compound, indicating its potential role in skin repigmentation therapies .

Safety Profile

The safety profile of this compound is generally favorable:

Eigenschaften

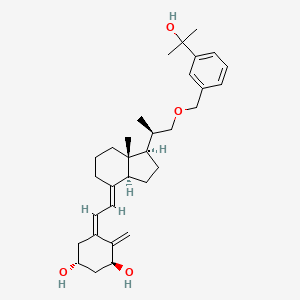

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIFSLBCJAXYTC-FJLAUVHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302904-82-1 | |

| Record name | Atocalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302904821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3292R3H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.